molecular formula C22H21FN2O2 B11252801 1-(4-fluorobenzyl)-N-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-(4-fluorobenzyl)-N-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11252801
M. Wt: 364.4 g/mol
InChI Key: MXSLVSQBPYECIQ-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of fluorine and isopropyl groups in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. This intermediate is then reacted with 4-isopropylaniline under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogenation and nitration reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products: The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted aromatic compounds.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The presence of fluorine and isopropyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide
  • 1-[(4-Methylphenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide

Comparison: Compared to its analogs, 1-[(4-fluorophenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide exhibits unique properties due to the presence of the fluorine atom. This substitution enhances its chemical stability, biological activity, and binding affinity to molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H21FN2O2

Molecular Weight

364.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-6-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C22H21FN2O2/c1-15(2)17-5-10-20(11-6-17)24-22(27)18-7-12-21(26)25(14-18)13-16-3-8-19(23)9-4-16/h3-12,14-15H,13H2,1-2H3,(H,24,27)

InChI Key

MXSLVSQBPYECIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F

Origin of Product

United States

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